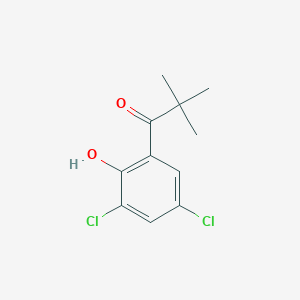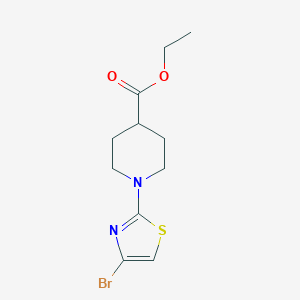
(2,5-Difluoro-3-nitrophenyl)methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,5-Difluoro-3-nitrophenyl)methanamine hydrochloride: is a chemical compound with the molecular formula C7H6F2N2O2·HCl It is a derivative of methanamine, substituted with two fluorine atoms and a nitro group on the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Difluoro-3-nitrophenyl)methanamine hydrochloride typically involves the nitration of a difluorobenzene derivative followed by amination. One common method includes:
Nitration: Starting with 2,5-difluorobenzene, the compound is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.
Amination: The nitro compound is then reduced to the corresponding amine using a reducing agent such as iron powder in the presence of hydrochloric acid.
Hydrochloride Formation: The free amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors for nitration and reduction steps, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2,5-Difluoro-3-nitrophenyl)methanamine hydrochloride: undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The amine group can be oxidized to a nitroso or nitro compound using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Major Products
Reduction: (2,5-Difluoro-3-aminophenyl)methanamine.
Substitution: Various substituted phenylmethanamines depending on the nucleophile used.
Oxidation: (2,5-Difluoro-3-nitrosophenyl)methanamine or (2,5-Difluoro-3-nitrophenyl)methanamine.
Wissenschaftliche Forschungsanwendungen
(2,5-Difluoro-3-nitrophenyl)methanamine hydrochloride: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2,5-Difluoro-3-nitrophenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of fluorine atoms and the nitro group can influence its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
(2,5-Difluoro-3-nitrophenyl)methanamine hydrochloride: can be compared with other similar compounds such as:
(2-Fluoro-5-nitrophenyl)methanamine hydrochloride: Similar structure but with a different fluorine substitution pattern.
(2,5-Difluoro-4-nitrophenyl)methanamine: Differing position of the nitro group.
(2,5-Difluoro-3-nitrobenzamide): Amide derivative with different chemical properties.
These comparisons highlight the unique substitution pattern of This compound , which can influence its reactivity and applications.
Eigenschaften
Molekularformel |
C7H7ClF2N2O2 |
|---|---|
Molekulargewicht |
224.59 g/mol |
IUPAC-Name |
(2,5-difluoro-3-nitrophenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H6F2N2O2.ClH/c8-5-1-4(3-10)7(9)6(2-5)11(12)13;/h1-2H,3,10H2;1H |
InChI-Schlüssel |
PHOJGYQYWWBXNN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1CN)F)[N+](=O)[O-])F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3-Amino-4-methylpyridin-2-yl)oxy]ethan-1-ol](/img/structure/B13074543.png)
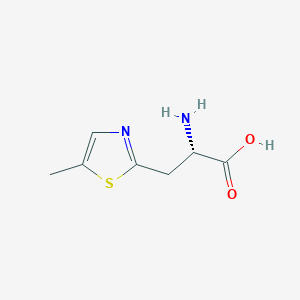
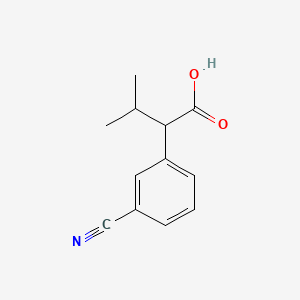




![4-Bromo-1-[(4-methyl-1,3-thiazol-2-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13074582.png)
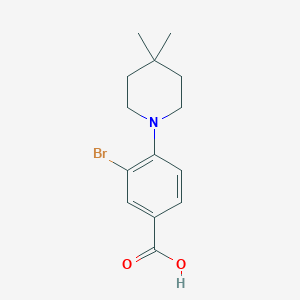
![4-Tert-butyl-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine](/img/structure/B13074590.png)
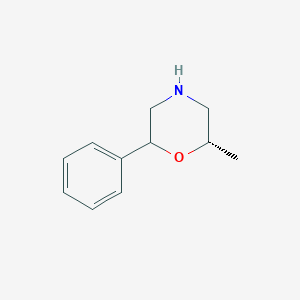
![5-Methyl-7-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13074604.png)
